An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Aminopent-2-yn-1-ol Hydrochloride
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Aminopent-2-yn-1-ol Hydrochloride
Introduction
5-Aminopent-2-yn-1-ol hydrochloride is a bifunctional molecule featuring a primary alcohol, an internal alkyne, and a primary amine, which exists as an ammonium salt in its hydrochloride form. The unique electronic environment created by these functionalities makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural verification and characterization. The linear, rigid nature of the alkyne and the influence of the terminal hydroxyl and protonated amino groups result in a distinct and predictable NMR spectrum.
This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for 5-Aminopent-2-yn-1-ol hydrochloride. In the absence of published experimental spectra for this specific compound, this document leverages established NMR principles, spectral data from analogous structures, and an understanding of substituent effects to construct a reasoned and scientifically grounded prediction. This analysis is designed to serve as a valuable reference for researchers, scientists, and drug development professionals working with this or structurally related compounds.
Molecular Structure and Atom Numbering
For clarity and ease of discussion, the carbon and non-equivalent hydrogen atoms of 5-Aminopent-2-yn-1-ol hydrochloride are numbered as follows:
Caption: Molecular structure of 5-Aminopent-2-yn-1-ol hydrochloride with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to display five distinct signals, two of which (from the -OH and -NH₃⁺ groups) are expected to be broad and exchangeable with deuterated solvents like D₂O. The analysis below assumes a polar, non-exchangeable solvent like DMSO-d₆ for better resolution of labile protons, though predictions for D₂O are also considered.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H1 (2H, -CH ₂OH) | 4.1 - 4.3 | triplet (t) | J1,4 ≈ 2.0 - 2.5 | These protons are on a carbon adjacent to an oxygen atom and an alkyne. The oxygen's inductive effect causes a significant downfield shift. This is a classic propargylic alcohol system.[1] Long-range coupling across the alkyne π-system to the two H4 protons is expected, resulting in a triplet.[2][3] |
| H4 (2H, ≡C-CH ₂-CH₂) | 2.5 - 2.7 | triplet of triplets (tt) | J4,5 ≈ 6.5 - 7.5; J4,1 ≈ 2.0 - 2.5 | Positioned between the alkyne and the C5 methylene group. The signal will be split into a triplet by the adjacent H5 protons (vicinal coupling) and each of those peaks will be further split into a smaller triplet by the H1 protons through 4-bond propargylic coupling.[2][4] |
| H5 (2H, -CH ₂NH₃⁺) | 3.0 - 3.2 | triplet (t) | J5,4 ≈ 6.5 - 7.5 | These protons are adjacent to the strongly electron-withdrawing ammonium group (-NH₃⁺), which causes a substantial downfield shift compared to a neutral amine.[5] They are coupled to the H4 protons, resulting in a triplet. |
| -N H₃⁺ (3H) | 8.0 - 8.5 | broad singlet (br s) | N/A | The protons on the positively charged nitrogen are highly deshielded and acidic. Their signal is typically broad due to quadrupolar relaxation and chemical exchange. The chemical shift is highly dependent on solvent, concentration, and temperature.[5] This signal would disappear upon D₂O exchange. |
| -O H** (1H) | 5.0 - 5.5 | broad singlet (br s) | N/A | The hydroxyl proton is also labile. Its chemical shift is variable and depends on hydrogen bonding, concentration, and temperature.[6] This signal would also disappear upon D₂O exchange. |
Summary Table 1: Predicted ¹H NMR Data for 5-Aminopent-2-yn-1-ol Hydrochloride.
Caption: Predicted splitting pattern for the H4 signal, showing a triplet of triplets.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in unique chemical environments. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (-C H₂OH) | 50 - 55 | This sp³ carbon is attached to an electronegative oxygen atom, shifting it downfield. Its position is typical for carbons in propargylic alcohols.[1] |
| C2 (-C ≡C-) | 80 - 85 | This is one of the two sp-hybridized alkyne carbons. It is adjacent to the alcohol-bearing carbon. The chemical shifts for internal alkyne carbons typically fall in the 70-100 ppm range.[7][8] |
| C3 (-C≡C -) | 75 - 80 | This second sp-hybridized carbon is adjacent to the C4 methylene group. It is expected to be slightly upfield compared to C2 due to the differing substitution. |
| C4 (≡C-C H₂-) | 18 - 23 | This sp³ carbon is adjacent to the alkyne and the C5 methylene group. Its chemical shift is in the typical aliphatic region but is influenced by the proximity of the π-system. |
| C5 (-C H₂NH₃⁺) | 35 - 40 | This sp³ carbon is directly attached to the electron-withdrawing ammonium group, which causes a significant downfield shift compared to a typical aliphatic carbon. For comparison, the carbon adjacent to the amine in 3-aminopropanol is around 39 ppm.[9] |
Summary Table 2: Predicted ¹³C NMR Data for 5-Aminopent-2-yn-1-ol Hydrochloride.
Experimental Protocols
To validate these predictions, the following experimental workflow is recommended.
1. Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents due to the polar and ionic nature of the hydrochloride salt.
-
D₂O: Excellent for dissolving the salt. The -OH and -NH₃⁺ proton signals will exchange with deuterium and disappear, which can simplify the spectrum and confirm their identity.
-
DMSO-d₆: A good alternative that will not exchange with the -OH and -NH₃⁺ protons, allowing for their observation, although their signals may be broad. Residual water in DMSO-d₆ will appear as a broad peak around 3.33 ppm.[10]
-
-
Concentration: Dissolve approximately 5-10 mg of 5-Aminopent-2-yn-1-ol hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard:
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on concentration.
-
To confirm exchangeable protons, acquire a spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to observe the disappearance of the -OH and -NH₃⁺ signals.[6]
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with broadband proton decoupling. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[12]
-
Typical spectral width: 0 to 100 ppm (can be expanded if needed).
-
Number of scans: 1024 or higher may be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling correlations, particularly the vicinal H4-H5 coupling and the long-range H1-H4 coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): To definitively correlate each proton signal with its directly attached carbon (H1 to C1, H4 to C4, H5 to C5).
-
Caption: Recommended workflow for NMR analysis of 5-Aminopent-2-yn-1-ol hydrochloride.
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